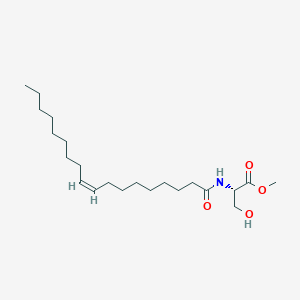
3-Ethoxy-5-ethylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethoxy-5-ethylbenzoic acid is an organic compound with the molecular formula C11H14O3 It is a derivative of benzoic acid, characterized by the presence of ethoxy and ethyl groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-5-ethylbenzoic acid typically involves the ethylation and ethoxylation of benzoic acid derivatives. One common method includes the Friedel-Crafts alkylation of benzoic acid with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and advanced catalytic systems are often employed to enhance reaction efficiency and product purity .
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-5-ethylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The ethyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium ethoxide in ethanol for nucleophilic substitution.
Major Products Formed
Oxidation: 3-Ethoxy-5-carboxybenzoic acid.
Reduction: 3-Ethoxy-5-ethylbenzyl alcohol.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
3-Ethoxy-5-ethylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to other bioactive compounds.
Mechanism of Action
The mechanism of action of 3-Ethoxy-5-ethylbenzoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to interact with cellular signaling pathways involved in inflammation and microbial growth .
Comparison with Similar Compounds
Similar Compounds
- 3-Ethoxybenzoic acid
- 5-Ethylbenzoic acid
- 4-Methoxybenzoic acid
- 2-Ethylbenzoic acid
Comparison
3-Ethoxy-5-ethylbenzoic acid is unique due to the presence of both ethoxy and ethyl groups on the benzene ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C11H14O3 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
3-ethoxy-5-ethylbenzoic acid |
InChI |
InChI=1S/C11H14O3/c1-3-8-5-9(11(12)13)7-10(6-8)14-4-2/h5-7H,3-4H2,1-2H3,(H,12,13) |
InChI Key |
LVWWZHXYQUDDRR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC(=C1)OCC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



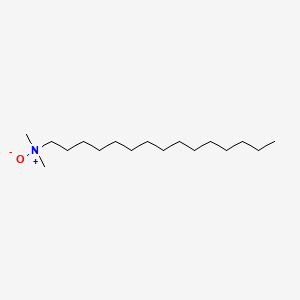
![1-[1-(3-Bromophenyl)ethyl]azetidine](/img/structure/B12085055.png)
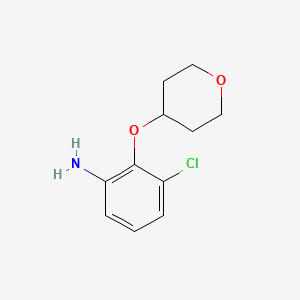
![2-{[(Benzyloxy)carbonyl]amino}-5,5-dimethylhexanoic acid](/img/structure/B12085072.png)
![N-[4-(2-aminoethoxy)phenyl]methanesulfonamide](/img/structure/B12085076.png)
![5-Bromo-2-chloro-N-[(oxan-4-yl)methyl]aniline](/img/structure/B12085077.png)
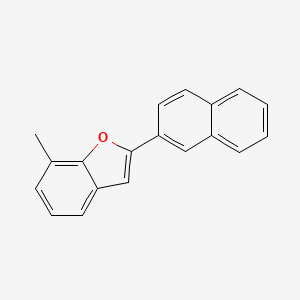

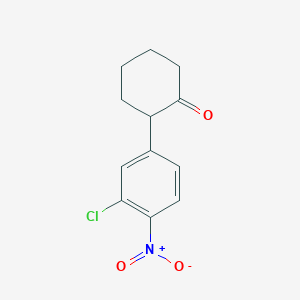
![30-ethyl-33-[(E)-1-hydroxy-2-methylhex-4-enyl]-1,4,10,12,15,19,25,28-octamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone](/img/structure/B12085115.png)
